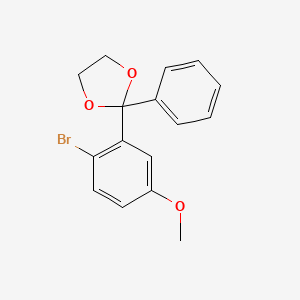

2-Bromo-5-methoxybenzophenone ethylene ketal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-methoxybenzophenone ethylene ketal is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.2 g/mol . It is a cream-colored solid and is primarily used in research and development settings . The compound is also known by its IUPAC name, 2-(2-bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane .

Métodos De Preparación

Análisis De Reacciones Químicas

2-Bromo-5-methoxybenzophenone ethylene ketal can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.

Reduction: The ketal group can be reduced back to the original carbonyl compound under acidic conditions.

Common reagents used in these reactions include bases like sodium ethoxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and acids like hydrochloric acid for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Bromo-5-methoxybenzophenone ethylene ketal is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of conducting polymers and other advanced materials.

Pharmaceutical Research: The compound is studied for its potential use in drug development and medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-methoxybenzophenone ethylene ketal involves its reactivity as a protected carbonyl compound. The ketal group provides stability to the molecule, preventing unwanted reactions at the carbonyl site during synthetic procedures . Upon deprotection, the original carbonyl functionality is restored, allowing further chemical transformations .

Comparación Con Compuestos Similares

Similar compounds to 2-Bromo-5-methoxybenzophenone ethylene ketal include other benzophenone derivatives and ketal-protected carbonyl compounds. For example:

2-Bromo-5-methoxybenzophenone: The parent compound without the ketal protection.

Benzophenone ethylene ketal: A similar compound without the bromine and methoxy substituents.

The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and stability characteristics compared to other similar compounds .

Actividad Biológica

2-Bromo-5-methoxybenzophenone ethylene ketal is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and implications for medicinal chemistry, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure features a bromine atom and a methoxy group attached to a benzophenone core, which plays a critical role in its biological activity. Its molecular formula is C16H15BrO2, with a molecular weight of 335.20 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The bromomethyl group can interact with nucleophilic sites on enzymes, leading to enzyme inhibition. This property is significant in drug design, particularly for targeting specific metabolic pathways.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Gene Expression Modulation : The compound may influence the expression of genes involved in various cellular processes, including apoptosis and inflammation, by interacting with transcription factors.

Biological Activity Overview

Research highlights several biological activities associated with this compound:

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Its effectiveness varies with concentration, showing significant activity at higher doses while maintaining lower toxicity at sub-lethal concentrations .

- Anti-inflammatory Properties : The compound has been investigated for its potential as a selective COX-2 inhibitor. Inhibition of COX-2 is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antioxidant Effects : The ability to scavenge free radicals suggests that this compound could mitigate oxidative damage in biological systems, contributing to its therapeutic potential.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A recent study demonstrated that the compound significantly inhibited cell proliferation in human cancer cell lines, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines. This supports its potential use in treating inflammatory diseases.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-18-13-7-8-15(17)14(11-13)16(19-9-10-20-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVFGNBSSXYADN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2(OCCO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625783 |

Source

|

| Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-09-6 |

Source

|

| Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.